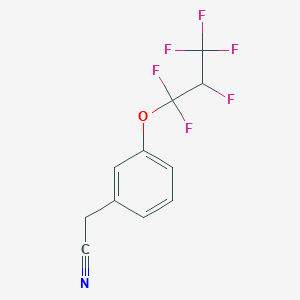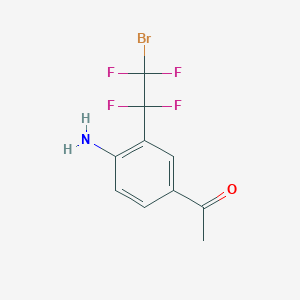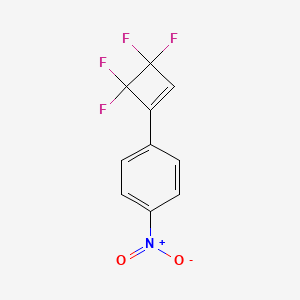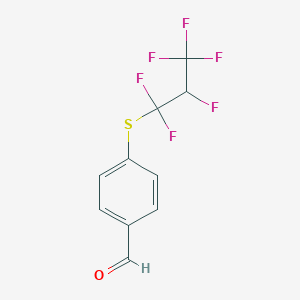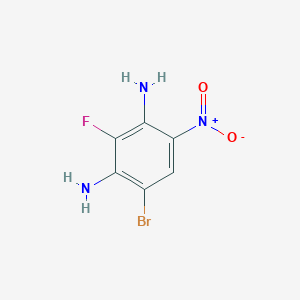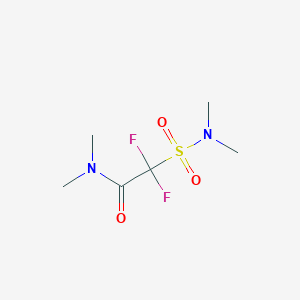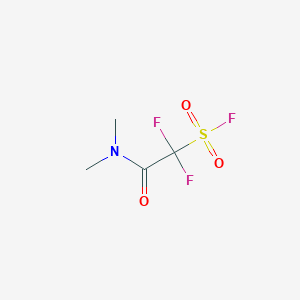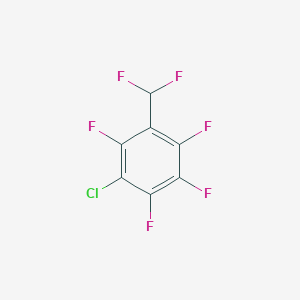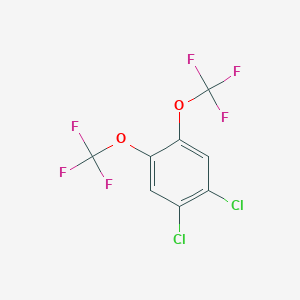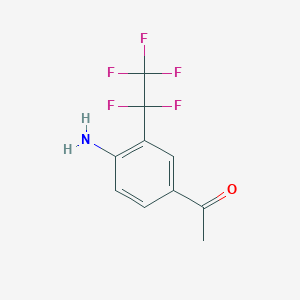
4-Amino-3-(pentafluoroethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(pentafluoroethyl)acetophenone is an organic compound with the molecular formula C10H8F5NO and a molecular weight of 253.17 g/mol. This compound is known for its unique chemical structure, which includes an amino group, a pentafluoroethyl group, and an acetophenone moiety. It has a range of properties and applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pentafluoroethyl)acetophenone can be achieved through several methods. One common approach involves the reaction of aryl triflates with a mixture of tetramethylstannane (SnMe4), palladium(0) (Pd(0)), and carbon monoxide (CO) in the presence of triethylamine (Et3N) in dimethylformamide (DMF) at 60°C . Another method involves the Williamson ether synthesis followed by a Smiles rearrangement reaction to produce benzamide compounds, which are then hydrolyzed to yield 4-aminoacetophenone .
Industrial Production Methods
For large-scale industrial production, the preparation method involving the Williamson ether synthesis and Smiles rearrangement is preferred due to its gentle reaction conditions and the absence of flammable and highly toxic reagents . This method is economical and practical, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(pentafluoroethyl)acetophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
4-Amino-3-(pentafluoroethyl)acetophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(pentafluoroethyl)acetophenone involves its interaction with specific molecular targets and pathways. The compound can undergo α-functionalization through Kornblum oxidation or C–H functionalization, leading to the formation of arylglyoxal or radical intermediates . These intermediates can then participate in various chemical reactions, contributing to the compound’s biological and chemical activities.
Comparison with Similar Compounds
4-Amino-3-(pentafluoroethyl)acetophenone can be compared with other similar compounds, such as:
Acetophenone: A simpler structure without the amino and pentafluoroethyl groups.
4-Aminoacetophenone: Lacks the pentafluoroethyl group.
3-(Pentafluoroethyl)acetophenone: Lacks the amino group.
The presence of both the amino and pentafluoroethyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-amino-3-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F5NO/c1-5(17)6-2-3-8(16)7(4-6)9(11,12)10(13,14)15/h2-4H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVGASGJOSGSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
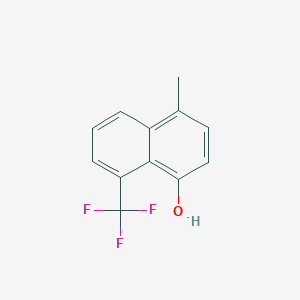

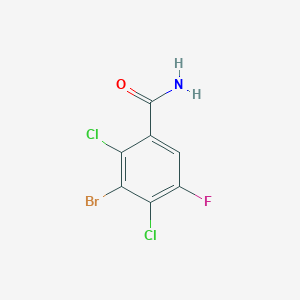

![2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile](/img/structure/B6310815.png)
